Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate
CAS No.: 477551-58-9
Cat. No.: VC6931551
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477551-58-9 |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Molecular Weight | 410.49 |
| IUPAC Name | methyl 4-[2-[(3-butoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate |
| Standard InChI | InChI=1S/C22H22N2O4S/c1-3-4-12-28-18-7-5-6-17(13-18)20(25)24-22-23-19(14-29-22)15-8-10-16(11-9-15)21(26)27-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,24,25) |
| Standard InChI Key | PGOMXGZAGUWJPL-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate features a thiazole ring substituted at the 4-position with a benzoate ester and at the 2-position with a 3-butoxybenzamido group. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, is covalently linked to the benzamide group via an amide bond, while the benzoate ester contributes to the compound’s lipophilicity.
Molecular Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 477551-58-9 |
| Molecular Formula | |
| Molecular Weight | 410.49 g/mol |
| IUPAC Name | Methyl 4-[2-[(3-butoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate |
| Solubility | Likely low aqueous solubility due to aromatic and ester groups |
The presence of the butoxy group enhances hydrophobic interactions, which may influence its pharmacokinetic behavior, while the ester moiety offers potential for metabolic hydrolysis.
Synthesis and Preparation
The synthesis of methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate is hypothesized to involve multi-step reactions, as described for structurally related compounds .
Reaction Pathway
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Thiazole Core Formation: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis to generate the 4-substituted thiazole intermediate.
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Amidation: Coupling of the thiazole intermediate with 3-butoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
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Esterification: Methylation of the carboxylic acid precursor using methanol under acidic conditions, as demonstrated in analogous benzoate syntheses .
A critical challenge lies in optimizing reaction conditions to prevent premature hydrolysis of the ester group during amidation. Patent literature on related esters suggests that pH control (4–9) and low temperatures (−15 to +10°C) during workup can improve yields by minimizing degradation .
Research Gaps and Future Directions
Unresolved Challenges
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Synthetic Optimization: Current yields for analogous compounds rarely exceed 60%, necessitating catalyst screening (e.g., Pd-catalyzed cross-coupling) .
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SAR Studies: Systematic modification of the butoxy chain length and ester group is required to elucidate structure-activity relationships.
Recommended Studies
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In Vitro Assays: Prioritize screening against NCI-60 cancer cell lines and ESKAPE pathogens.
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Metabolic Profiling: Investigate esterase-mediated hydrolysis kinetics using liver microsomes.
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